molecular formula C5H6Se3 B1597689 4,5-Dimethyl-2-selenoxo-1,3-diselenole CAS No. 53808-62-1

4,5-Dimethyl-2-selenoxo-1,3-diselenole

Cat. No.: B1597689
CAS No.: 53808-62-1
M. Wt: 303 g/mol
InChI Key: RCRYPJPDJQMECE-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-selenoxo-1,3-diselenole is an organoselenium compound with the molecular formula C5H6Se3. It is a member of the diselenole family, characterized by the presence of selenium atoms in its structure.

Scientific Research Applications

4,5-Dimethyl-2-selenoxo-1,3-diselenole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-selenoxo-1,3-diselenole typically involves the reaction of diselenides with appropriate alkylating agents. One common method involves the use of dialkyl 2-thioxo-[1,3]-diselenol-4,5-dicarboxylate as a starting material, which is treated with a reducing agent to form the desired compound . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent oxidation of the selenium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-selenoxo-1,3-diselenole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include diselenoxides, diselenides, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-selenoxo-1,3-diselenole exerts its effects involves interactions with molecular targets through its selenium atoms. These interactions can influence redox processes and other biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile agent in various chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-selenoxo-1,3-diselenole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of methyl groups can influence its stability and reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

4,5-dimethyl-1,3-diselenole-2-selone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Se3/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRYPJPDJQMECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([Se]C(=[Se])[Se]1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Se3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374432
Record name 4,5-dimethyl-1,3-diselenole-2-selone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53808-62-1
Record name 4,5-dimethyl-1,3-diselenole-2-selone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-1,3-diselenole-2-selone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-2-selenoxo-1,3-diselenole

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